molecular formula C17H17N3S B378825 5-Phenyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine CAS No. 182198-63-6

5-Phenyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine

Cat. No.: B378825
CAS No.: 182198-63-6
M. Wt: 295.4g/mol
InChI Key: PHKWVGCXERQXLE-UHFFFAOYSA-N
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Description

5-Phenyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thienopyrimidine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the piperidine and phenyl groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the condensation of thiophene-2-carboxamides with formic acid, followed by cyclization to form the thienopyrimidine core . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

5-Phenyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Phenyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine is unique due to the presence of both the piperidine and phenyl groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its binding affinity to molecular targets and improve its therapeutic potential.

Properties

IUPAC Name

5-phenyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S/c1-3-7-13(8-4-1)14-11-21-17-15(14)16(18-12-19-17)20-9-5-2-6-10-20/h1,3-4,7-8,11-12H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKWVGCXERQXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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